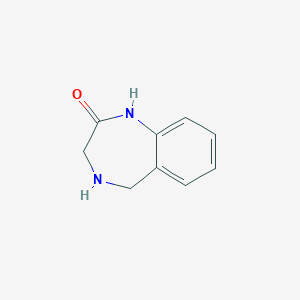

1,3,4,5-四氢-2H-1,4-苯并二氮杂卓-2-酮

概述

描述

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE: is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and muscle relaxant properties

科学研究应用

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.

Medicine: Explored for its anticonvulsant, anti-anxiety, and anti-HIV activities

Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.

作用机制

Target of Action

It has been shown to possess significant anti-hiv-1 activity , suggesting that it may interact with proteins involved in the HIV-1 replication process.

Mode of Action

It is known to inhibit HIV-1 replication

Biochemical Pathways

The biochemical pathways affected by 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one are likely related to the HIV-1 replication process, given its demonstrated anti-HIV-1 activity . .

Pharmacokinetics

Its physical and chemical properties such as melting point (143-144 °c), boiling point (3390±210 °C), and solubility in DMSO and methanol can influence its bioavailability.

Result of Action

The result of the action of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is the inhibition of HIV-1 replication . This suggests that it may have potential therapeutic applications in the treatment of HIV-1 infections.

Action Environment

The action, efficacy, and stability of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

准备方法

Synthetic Routes and Reaction Conditions

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE can be synthesized through various methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of catalysts such as palladium on carbon (Pd/C) and specific reaction temperatures and pressures ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of derivatives with varying biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepinones, oximes, and hydrogenated derivatives, each with distinct pharmacological properties .

相似化合物的比较

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE can be compared with other benzodiazepine derivatives such as:

Diazepam: Known for its strong anxiolytic and muscle relaxant effects.

Lorazepam: Widely used for its sedative and anxiolytic properties.

Clonazepam: Primarily used as an anticonvulsant.

The uniqueness of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one lies in its structural simplicity and its potential for modification to produce a wide range of biologically active derivatives .

生物活性

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE (CAS No. 1824-72-2) is a heterocyclic compound belonging to the benzodiazepine family. Known for its diverse pharmacological activities, this compound has garnered interest in medicinal chemistry due to its potential applications in treating various conditions, including anxiety disorders and seizures.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Melting Point : 143-144 °C

- Solubility : Soluble in DMSO and methanol

The biological activity of 4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE is primarily attributed to its interaction with the central nervous system (CNS). Like other benzodiazepines, it is believed to exert its effects through modulation of the gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. This mechanism underlies its anxiolytic, anticonvulsant, and sedative properties.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticonvulsant properties. For instance, in experiments using the pentylenetetrazole (PTZ) model for inducing seizures in mice, certain derivatives provided up to 80% protection at doses as low as 0.4 mg/kg . This suggests that modifications to the benzodiazepine structure can enhance anticonvulsant efficacy.

Anxiolytic Effects

Benzodiazepines are well-documented for their anxiolytic effects. The structural features of 4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE contribute to its binding affinity for GABA receptors, which is crucial for mediating anxiety relief. In comparative studies with established anxiolytics like diazepam, compounds with similar scaffolds have shown promising results in reducing anxiety-like behaviors in animal models.

Anti-HIV Activity

Notably, this compound has also been evaluated for its anti-HIV properties. It has been reported to inhibit HIV-1 replication effectively, indicating a potential therapeutic avenue in antiviral research. The biochemical pathways involved suggest that it interferes with viral replication processes, although detailed mechanisms remain to be fully elucidated.

Synthesis and Biological Evaluation

A recent study synthesized several derivatives of benzodiazepines and evaluated their biological activities. The synthesis involved condensation reactions leading to various substituted compounds. The evaluation included testing for anticonvulsant activity using the PTZ method and assessing anxiolytic properties through behavioral assays .

| Compound | Dosage (mg/kg) | Protection (%) |

|---|---|---|

| 4a | 0.4 | 80 |

| 2a | 20 | 80 |

| 4c | 0.4 | 80 |

| 2c | 30 | 80 |

The results indicated that specific substitutions at the nitrogen atom significantly enhanced the anticonvulsant potential compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies emphasized that modifications on the benzodiazepine core could lead to varying degrees of biological activity. For instance, substituents on the N1 position have been shown to influence both anticonvulsant and anxiolytic effects significantly .

属性

IUPAC Name |

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFEIDZVHGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171291 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-72-2 | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of TBO derivatives in the context of HIV research?

A: TBO derivatives are structurally similar to 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) compounds, which have demonstrated significant anti-HIV-1 activity [, ]. Researchers investigated TBOs, which are essentially truncated TIBO analogues, to understand the impact of removing the 5-membered imidazole ring on anti-HIV activity.

Q2: What were the key findings regarding the anti-HIV activity of TBO derivatives?

A: While TBO derivatives exhibited lower potency compared to their parent TIBO compounds, they still displayed significant anti-HIV-1 activity [, ]. This finding suggests that the core structure of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one holds potential for further development as a scaffold for anti-HIV drug discovery.

Q3: How does the structure of TBO derivatives relate to their activity?

A: The research primarily focuses on the removal of the 5-membered imidazole ring present in TIBO compounds [, ]. Further studies exploring modifications to the substituents on the 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one core could provide valuable insights into structure-activity relationships and guide the development of more potent and selective anti-HIV agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。